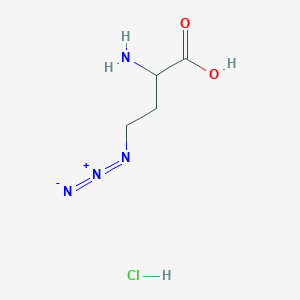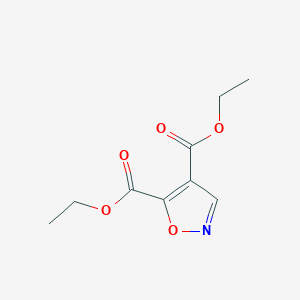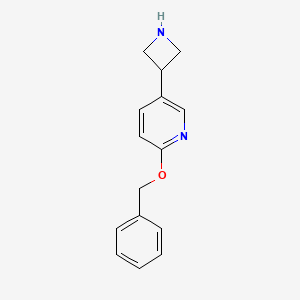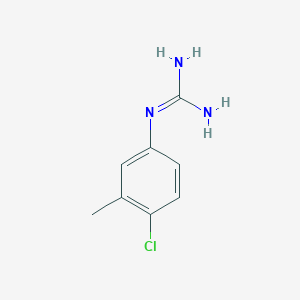
4-Azido-L-homoalanine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD18382041, also known as Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride, is a white crystalline powder with a molecular formula of C4H9ClN4O2 and a molecular weight of 180.60 g/mol . This compound is primarily used in peptide and solid-phase synthesis due to its unique azido functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride involves the azidation of D-2,4-diaminobutyric acid. The reaction typically occurs in the presence of sodium azide and a suitable solvent under controlled temperature conditions to ensure the formation of the azido group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The compound is then purified through crystallization and other separation techniques to achieve the desired purity level of ≥98% .
化学反应分析
Types of Reactions
Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used in the initial azidation reaction.
Hydrogen and Catalysts: Used in reduction reactions.
Copper Catalysts: Often used in cycloaddition reactions.
Major Products Formed
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
科学研究应用
Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Utilized in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride involves its azido group, which can undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, making it valuable for bioconjugation and other applications. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
相似化合物的比较
Similar Compounds
- D-2-amino-4-azidobutanoic acid hydrochloride
- D-azidohomoalanine hydrochloride
- D-homoAZAL hydrochloride
Uniqueness
Nγ-Azido-D-2,4-diaminobutyric acid hydrochloride is unique due to its specific azido functional group, which provides versatility in chemical reactions and applications. Its high purity and well-defined structure make it a preferred choice for precise scientific research and industrial applications .
属性
IUPAC Name |
2-amino-4-azidobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHYJRIDKLZZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromodibenzo[b,d]furan-4-amine](/img/structure/B13702082.png)



![3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid](/img/structure/B13702115.png)


![2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13702142.png)




![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
